

# Application Notes and Protocols: HMPL-689 in Combination with Targeted Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HMPL-689

Cat. No.: B1192938

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## Introduction to HMPL-689 (Amdizalisib)

**HMPL-689**, also known as Amdizalisib, is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).<sup>[1][2]</sup> The PI3K $\delta$  signaling pathway is a critical component of the B-cell receptor (BCR) signaling cascade, which is frequently dysregulated in B-cell malignancies.<sup>[1][2]</sup> By selectively targeting PI3K $\delta$ , **HMPL-689** disrupts downstream signaling, including the AKT pathway, thereby inhibiting the proliferation and inducing apoptosis of malignant B-cells.<sup>[1]</sup> Preclinical and early clinical studies have shown promising antineoplastic activity of **HMPL-689** in various hematological cancers, particularly in relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).<sup>[1][2]</sup>

## Rationale for Combination Therapies

To enhance the therapeutic efficacy of **HMPL-689** and overcome potential resistance mechanisms, combination strategies with other targeted therapies are being actively explored. Preclinical studies have suggested synergistic effects when **HMPL-689** is combined with other agents. The primary rationale for these combinations is to target multiple nodes within the B-cell signaling and survival pathways, leading to a more profound and durable anti-tumor response. Key combination strategies include targeting CD20 with monoclonal antibodies, dual blockade of the BCR pathway, and inhibiting anti-apoptotic proteins.

## Application Note 1: In Vitro Synergy of HMPL-689 with Other Targeted Therapies in B-cell Lymphoma Cell Lines

This application note describes the in vitro evaluation of **HMPL-689** in combination with a Bruton's tyrosine kinase (BTK) inhibitor and a B-cell lymphoma 2 (Bcl-2) inhibitor, venetoclax, in B-cell lymphoma cell lines.

### Data Presentation: In Vitro Synergy

The following table summarizes representative data demonstrating the synergistic anti-proliferative effects of **HMPL-689** in combination with a BTK inhibitor and venetoclax in a diffuse large B-cell lymphoma (DLBCL) cell line (e.g., TMD8).

Compound(s)	IC50 (nM) - Single Agent	IC50 (nM) - Combination	Combination Index (CI)	Synergy/Antagonism
HMPL-689	50	-	-	-
BTK Inhibitor	20	-	-	-
Venetoclax	15	-	-	-
HMPL-689 + BTK Inhibitor	-	HMPL-689: 10, BTK-I: 4	0.45	Synergy
HMPL-689 + Venetoclax	-	HMPL-689: 8, Venetoclax: 3	0.38	Synergy

Note: The data presented in this table are illustrative and based on typical findings for selective PI3K $\delta$  inhibitors in combination with BTK and Bcl-2 inhibitors. Actual values for **HMPL-689** may vary.

### Experimental Protocol: Cell Viability and Synergy Assay

This protocol outlines a method for assessing the in vitro synergy of **HMPL-689** with other targeted agents using a cell viability assay.

#### Materials:

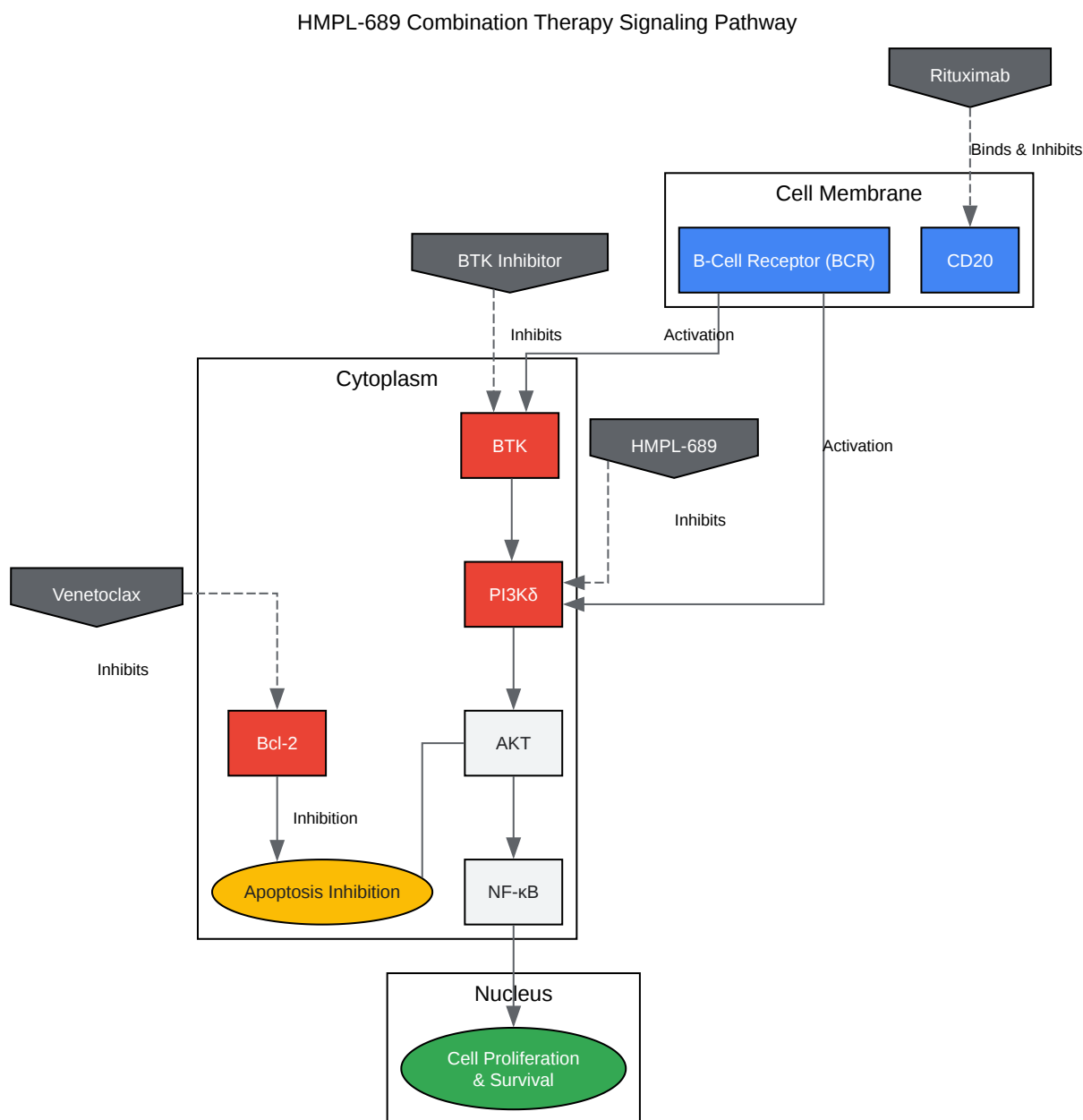
- B-cell lymphoma cell lines (e.g., TMD8, SU-DHL-6)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **HMPL-689** (Amdizalisib)
- BTK inhibitor (e.g., ibrutinib)
- Bcl-2 inhibitor (venetoclax)
- 96-well opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer
- CompuSyn software or similar for synergy analysis

#### Procedure:

- Cell Culture: Culture B-cell lymphoma cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Seeding: Seed cells into 96-well plates at a density of  $1 \times 10^4$  cells/well in 100 µL of culture medium and incubate for 24 hours.
- Drug Preparation: Prepare stock solutions of **HMPL-689**, BTK inhibitor, and venetoclax in DMSO. Create serial dilutions of each drug and their combinations at a constant ratio.
- Drug Treatment: Treat the cells with single agents and combinations over a range of concentrations for 72 hours. Include a vehicle control (DMSO).
- Cell Viability Measurement: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.

- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the IC50 values for each single agent using a non-linear regression model.
  - Calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

## Signaling Pathway Diagram



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Caption: **HMPL-689** combination therapy targets key nodes in the B-cell signaling pathway.

## Application Note 2: In Vivo Efficacy of HMPL-689 in Combination with a BTK Inhibitor in a B-cell Lymphoma Xenograft Model

This application note describes a preclinical study to evaluate the in vivo anti-tumor efficacy of **HMPL-689** in combination with a BTK inhibitor in a patient-derived xenograft (PDX) model of B-cell lymphoma.

### Data Presentation: In Vivo Efficacy

The following table presents representative data on the anti-tumor activity of **HMPL-689** in combination with a BTK inhibitor in a DLBCL PDX mouse model.

Treatment Group	Mean Tumor Volume at Day 21 (mm <sup>3</sup> )	Tumor Growth Inhibition (TGI) (%)
Vehicle Control	1500	-
HMPL-689 (10 mg/kg, QD)	800	46.7
BTK Inhibitor (5 mg/kg, QD)	950	36.7
HMPL-689 + BTK Inhibitor	300	80.0

Note: The data presented in this table are illustrative and based on typical findings for selective PI3K $\delta$  inhibitors in combination with BTK inhibitors in xenograft models. Actual values for **HMPL-689** may vary.

### Experimental Protocol: Lymphoma Xenograft Study

This protocol provides a general framework for conducting an in vivo efficacy study of **HMPL-689** in combination with another targeted agent.

Materials:

- NOD/SCID or other immunocompromised mice
- B-cell lymphoma cells or patient-derived tumor fragments

- Matrigel
- **HMPL-689** formulated for oral gavage
- BTK inhibitor formulated for oral gavage
- Vehicle control solution
- Calipers for tumor measurement
- Animal balance
- Sterile surgical instruments

#### Procedure:

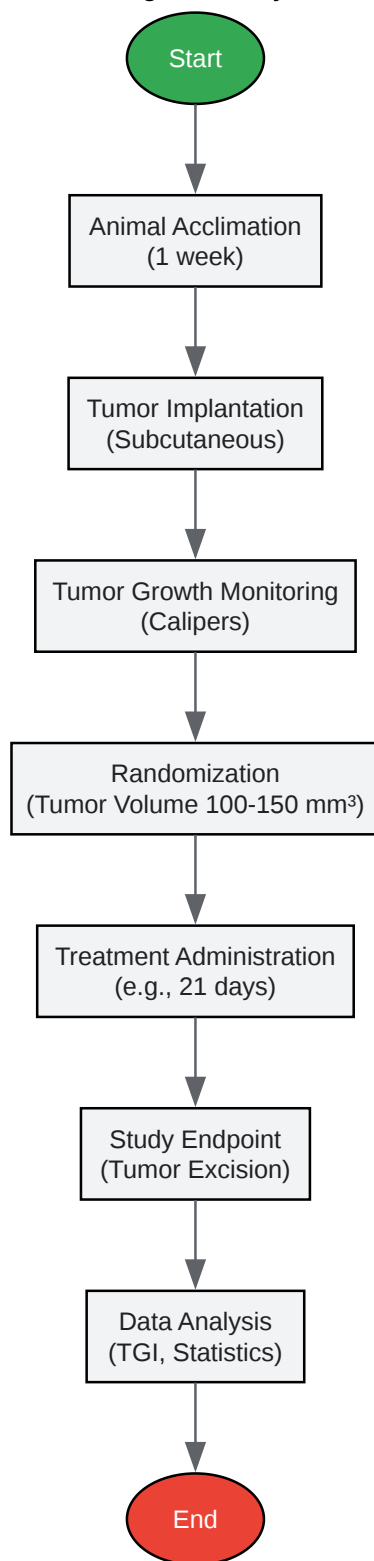
- **Animal Acclimation:** Acclimate mice to the facility for at least one week before the start of the experiment.
- **Tumor Implantation:** Subcutaneously implant B-cell lymphoma cells (e.g.,  $5 \times 10^6$  cells in Matrigel) or a patient-derived tumor fragment into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- **Randomization:** When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., Vehicle, **HMPL-689**, BTK inhibitor, **HMPL-689** + BTK inhibitor).
- **Treatment Administration:** Administer the respective treatments (e.g., via oral gavage) daily for a specified period (e.g., 21 days). Monitor the body weight of the mice as an indicator of toxicity.
- **Endpoint:** At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- **Data Analysis:**

- Calculate the mean tumor volume and standard error for each treatment group over time.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula:  $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$ .
- Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

## Experimental Workflow Diagram



## In Vivo Xenograft Study Workflow



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Caption: A typical workflow for an in vivo xenograft study to evaluate combination therapies.

## Conclusion

**HMPL-689** (Amdizalisib), a selective PI3K $\delta$  inhibitor, holds significant promise for the treatment of B-cell malignancies. The preclinical data, although limited in public access, suggest that combination strategies with other targeted therapies, such as BTK inhibitors and Bcl-2 inhibitors, can lead to synergistic anti-tumor effects. The provided application notes and protocols offer a framework for researchers to further investigate the potential of **HMPL-689** in combination therapies, with the ultimate goal of developing more effective treatment regimens for patients with B-cell lymphomas. Further publication of detailed preclinical and clinical combination data will be crucial to fully elucidate the therapeutic potential of these strategies.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: HMPL-689 in Combination with Targeted Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192938#hmpl-689-in-combination-with-other-targeted-therapies]

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